

Application Notes and Protocols for FFP-18-AM in Optimal Calcium Imaging

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Compound of Interest

Compound Name: *Ffp-18-am*

Cat. No.: *B12375120*

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Introduction

FFP-18-AM, also known as fura-FFP18, is a ratiometric, fluorescent calcium indicator specifically designed for measuring calcium ion concentrations near the plasma membrane. As an analog of the widely used Fura-2, **FFP-18-AM** possesses a hydrophobic tail that facilitates its localization to cellular membranes, making it an invaluable tool for studying calcium signaling in subcellular microdomains.^{[1][2][3]} This unique property allows researchers to investigate near-membrane calcium transients that may be obscured when using cytosolic calcium indicators. Applications include the study of store-operated calcium entry, receptor-mediated calcium influx, and other signaling events that originate at or near the cell surface.

These application notes provide a comprehensive guide to utilizing **FFP-18-AM** for optimal calcium imaging, including recommended loading concentrations, a detailed experimental protocol, and diagrams to illustrate key processes.

Quantitative Data Summary

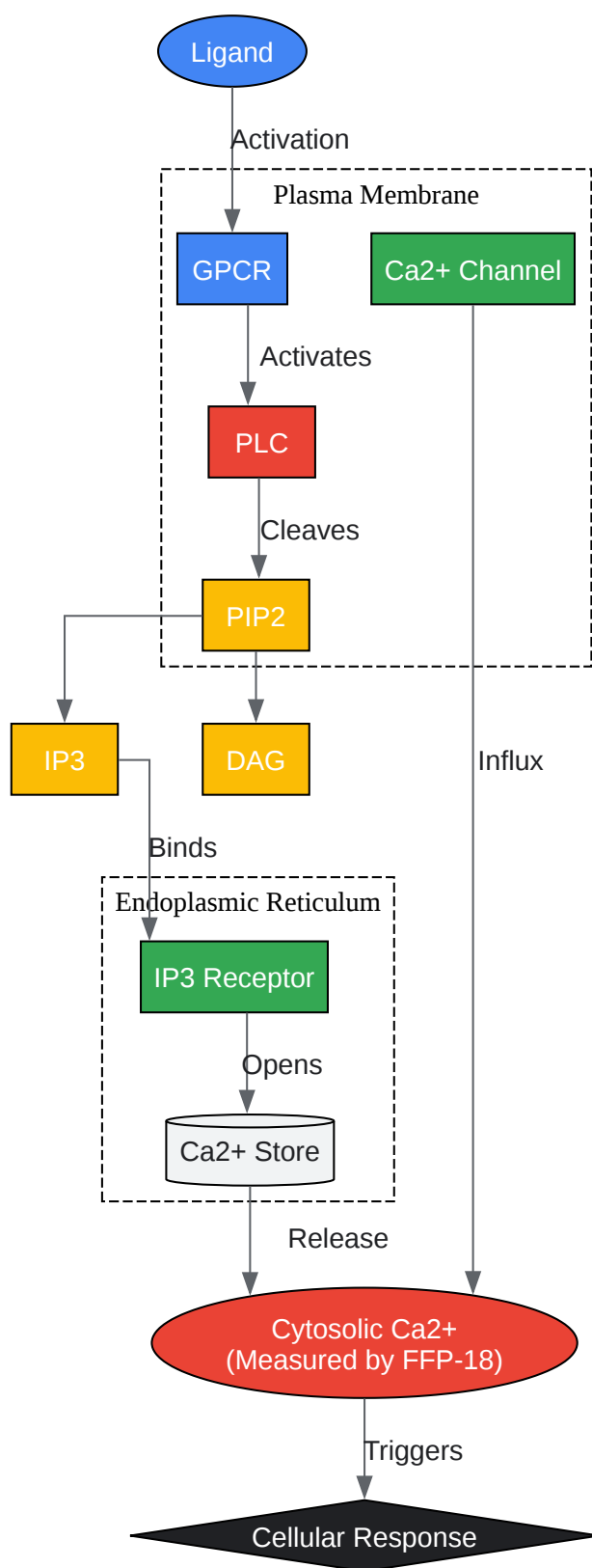
Successful calcium imaging with **FFP-18-AM** is critically dependent on the optimal dye concentration, which can vary between cell types and experimental conditions. The following table summarizes the recommended concentration range based on available literature. Researchers are encouraged to perform a concentration titration to determine the optimal working concentration for their specific cell type and experimental setup.

Parameter	Recommended Range	Cell Type Example	Reference
FFP-18-AM Loading Concentration	0.5 - 10 μ M	Smooth Muscle Cells, Neutrophils	[1][2]
Fura-2 AM Loading Concentration (for comparison)	1 - 5 μ M	HEK293, Cortical Neurons	

Note: Due to the limited number of publications with detailed protocols specifically for **FFP-18-AM**, the broader range is provided. A starting concentration of 2-5 μ M is recommended for initial experiments.

Signaling Pathway

FFP-18-AM is a tool to measure intracellular calcium signaling; it is not a component of the signaling pathway itself. It is used to monitor changes in cytosolic free calcium that are central to numerous signaling cascades. A generalized calcium signaling pathway that can be monitored using **FFP-18-AM** is depicted below. This pathway illustrates how an external stimulus can lead to an increase in intracellular calcium, which then triggers various cellular responses.

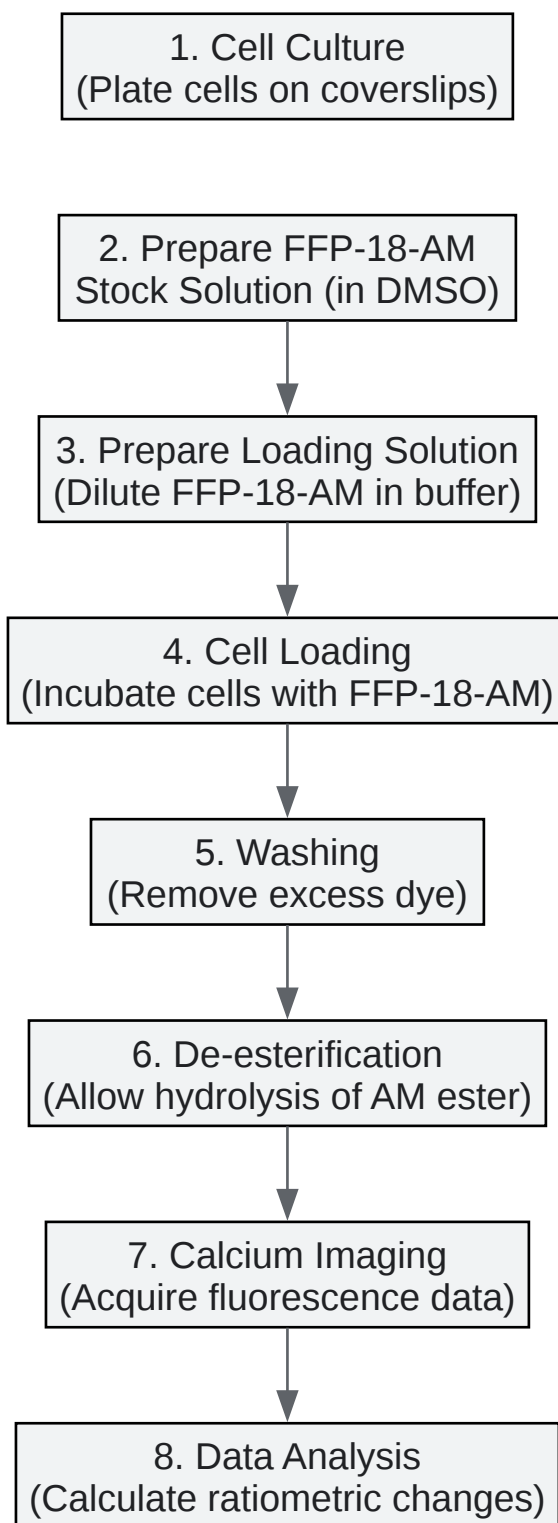


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Caption: Generalized Calcium Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps for a typical calcium imaging experiment using FFP-18-AM.



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Caption: Experimental Workflow for Calcium Imaging.

Detailed Experimental Protocol

This protocol is a general guideline for loading cells with **FFP-18-AM** and is based on standard procedures for other fura-based AM ester dyes. Optimization for specific cell types and experimental conditions is highly recommended.

Materials:

- **FFP-18-AM** (fura-FFP18, AM ester)
- High-quality, anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4
- Probenecid (optional, to prevent dye leakage)
- Cells cultured on coverslips suitable for microscopy

Equipment:

- Fluorescence microscope equipped with appropriate filters for ratiometric imaging of fura-dyes (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
- Incubator (37°C, 5% CO₂)
- Perfusion system (optional)

Procedure:

- Preparation of Stock Solutions:
 - **FFP-18-AM** Stock Solution (1-5 mM): Dissolve **FFP-18-AM** in anhydrous DMSO. For example, dissolve 50 µg of **FFP-18-AM** (MW ~1296 g/mol) in approximately 38.6 µL of

DMSO for a 1 mM solution. Vortex briefly to ensure complete dissolution. Store in small aliquots at -20°C, protected from light and moisture.

- Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This solution can be stored at room temperature.
- Probenecid Stock Solution (250 mM, optional): Dissolve probenecid in an equal molar amount of NaOH and then bring to the final volume with buffer.
- Preparation of Loading Buffer:
 - Prepare a physiological buffer (e.g., HBSS) buffered with HEPES.
 - For a final **FFP-18-AM** concentration of 5 μM, dilute the 1 mM stock solution 1:200 in the buffer.
 - To aid in the dispersion of the dye, first mix the required volume of the **FFP-18-AM** stock solution with an equal volume of 20% Pluronic F-127 stock solution. Vortex this mixture.
 - Then, add this mixture to the pre-warmed (37°C) physiological buffer.
 - If using, add probenecid to a final concentration of 1-2.5 mM.
- Cell Loading:
 - Aspirate the culture medium from the cells grown on coverslips.
 - Wash the cells once with the pre-warmed physiological buffer.
 - Add the **FFP-18-AM** loading buffer to the cells, ensuring the cells are completely covered.
 - Incubate the cells for 30-60 minutes at 37°C. The optimal loading time will vary depending on the cell type and should be determined empirically.
- Washing and De-esterification:
 - After incubation, aspirate the loading buffer.

- Wash the cells 2-3 times with fresh, pre-warmed physiological buffer (containing probenecid if used in the loading step) to remove extracellular dye.
- Add fresh physiological buffer and incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
- Calcium Imaging:
 - Mount the coverslip with the loaded cells onto the microscope stage.
 - Excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at approximately 510 nm.
 - Record the fluorescence intensity at both excitation wavelengths over the course of the experiment.
 - Changes in intracellular calcium concentration are represented by the ratio of the fluorescence intensities at 340 nm and 380 nm. An increase in the 340/380 ratio corresponds to an increase in intracellular calcium.

Important Considerations:

- Optimization: The optimal concentration of **FFP-18-AM**, loading time, and temperature should be determined for each cell type to ensure adequate signal-to-noise ratio and minimize cytotoxicity.
- Phototoxicity: Minimize exposure of the cells to the excitation light to reduce phototoxicity and photobleaching.
- Controls: Include appropriate controls in your experiments, such as unloaded cells to assess autofluorescence and cells treated with ionophores (e.g., ionomycin) to determine the maximum fluorescence ratio.
- Calibration: For quantitative measurements of absolute calcium concentrations, a calibration of the fluorescence ratio is necessary.

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